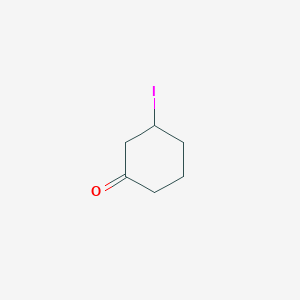

3-Iodocyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62784-61-6 |

|---|---|

Molecular Formula |

C6H9IO |

Molecular Weight |

224.04 g/mol |

IUPAC Name |

3-iodocyclohexan-1-one |

InChI |

InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 |

InChI Key |

BCQOJHJQCYPXCE-UHFFFAOYSA-N |

SMILES |

C1CC(CC(=O)C1)I |

Canonical SMILES |

C1CC(CC(=O)C1)I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Iodocyclohexan-1-one from Cyclohexenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-iodocyclohexan-1-one, a valuable building block in organic synthesis, presents a unique challenge due to the regiochemical demands of introducing an iodine atom at the β-position of a cyclic ketone. Direct conjugate addition of an iodide nucleophile to cyclohexenone is not a well-established transformation. This technical guide outlines a proposed multi-step synthetic pathway to achieve this conversion, focusing on a reductive iodination strategy. This approach involves the initial formation of an α-iodo ketone intermediate, 2-iodocyclohexan-1-one, followed by a potential, albeit challenging, rearrangement to the desired β-iodo isomer. This document provides a comprehensive overview of the theoretical framework, detailed experimental protocols for analogous reactions, and a critical analysis of the challenges and potential alternative routes.

Introduction

β-Halo ketones are versatile intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which can participate in various nucleophilic substitution and elimination reactions. The synthesis of this compound from the readily available starting material, cyclohexenone, is a synthetically desirable transformation. However, the inherent electronic properties of α,β-unsaturated ketones favor nucleophilic attack at the β-position (conjugate addition) or direct attack at the carbonyl carbon. The direct 1,4-addition of an iodide nucleophile is not a commonly reported or high-yielding reaction, necessitating the exploration of alternative, multi-step synthetic strategies.

This guide explores a promising indirect route: the reductive iodination of cyclohexenone to yield 2-iodocyclohexan-1-one, followed by a discussion of potential pathways to isomerize this α-iodo ketone to the target this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound from cyclohexenone is envisioned as a two-stage process. The first stage involves the reductive iodination of the α,β-unsaturated system to generate the saturated α-iodo ketone. The second, more speculative stage, would involve the rearrangement of the α-iodo ketone to the β-iodo isomer.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Iodocyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodocyclohexan-1-one is a halogenated cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and a carbon-iodine bond, makes it a versatile intermediate for the synthesis of a variety of more complex molecular architectures. The presence of the iodine atom at the α-position to the carbonyl group imparts unique reactivity to the molecule, allowing for a range of transformations including nucleophilic substitutions, elimination reactions, and characteristic rearrangements. This guide provides a comprehensive overview of the known and predicted chemical properties and reactivity of this compound, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Chemical and Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₆H₉IO |

| Molecular Weight | 224.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62784-61-6 |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 223.96981 g/mol |

| Monoisotopic Mass | 223.96981 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 8 |

| Complexity | 101 |

Note: The data presented in this table are computed properties obtained from PubChem and may differ from experimental values.

Synthesis of this compound

The synthesis of α-iodoketones can be achieved through various methods. A general and effective approach involves the direct iodination of the corresponding ketone using molecular iodine in the presence of a suitable catalyst or base.

General Experimental Protocol for α-Iodination of a Ketone

Materials:

-

Iodine (I₂)

-

Copper(II) oxide (CuO) or other suitable catalyst/base

-

Appropriate solvent (e.g., methanol, dichloromethane)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone in the chosen solvent.

-

Add the catalyst or base (e.g., CuO) to the solution.

-

Add molecular iodine portion-wise to the stirred mixture.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.

-

The filtrate is washed successively with a dilute HCl solution, a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-iodoketone.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Disclaimer: This is a generalized protocol and the specific reaction conditions (solvent, temperature, reaction time, and catalyst/base) would need to be optimized for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the iodine, which is also susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The α-carbon bearing the iodine atom is an electrophilic center and can undergo nucleophilic substitution, typically via an Sₙ2 mechanism. The reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Table 2: Expected Reactivity of this compound with Various Nucleophiles

| Nucleophile | Expected Product(s) | Reaction Pathway |

| Weakly basic nucleophiles (e.g., RCOO⁻, N₃⁻, RS⁻) | 3-substituted cyclohexan-1-one | Sₙ2 substitution |

| Strong, non-hindered bases (e.g., CH₃O⁻) | 3-methoxycyclohexan-1-one, cyclopentanecarboxylic acid methyl ester | Sₙ2 substitution and/or Favorskii rearrangement |

| Bulky bases (e.g., (CH₃)₃CO⁻) | Cyclohex-2-en-1-one | E2 Elimination |

| Amines (RNH₂) | 3-aminocyclohexan-1-one | Sₙ2 substitution |

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound is expected to undergo an E2 elimination reaction to form an α,β-unsaturated ketone. The base abstracts a proton from the carbon adjacent to the carbonyl group (C2), leading to the formation of a double bond and the expulsion of the iodide ion.

Favorskii Rearrangement

A characteristic reaction of α-haloketones with a non-enolizable α'-proton, in the presence of a strong base (like an alkoxide), is the Favorskii rearrangement. For cyclic α-haloketones, this rearrangement results in a ring contraction. In the case of this compound, treatment with a base such as sodium methoxide (B1231860) would be expected to yield a cyclopentanecarboxylic acid derivative.

The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base at the carbonyl carbon. Subsequent ring-opening leads to the more stable carbanion, which is then protonated to give the final product.

Spectroscopic Data

As of the time of this writing, experimental spectroscopic data for this compound is not publicly available. The following are expected characteristic spectral features based on its structure.

-

¹H NMR: The proton on the carbon bearing the iodine (C3) would be expected to appear as a multiplet in the region of 4.0-5.0 ppm. The protons on the carbons adjacent to the carbonyl group (C2 and C6) would be deshielded and appear as multiplets in the region of 2.2-2.8 ppm. The remaining methylene (B1212753) protons would appear as multiplets in the upfield region of the spectrum.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region, typically around 200-210 ppm. The carbon attached to the iodine (C3) would appear at a higher field, likely in the range of 30-40 ppm. The carbons adjacent to the carbonyl group (C2 and C6) would be expected around 40-50 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent in the region of 1700-1725 cm⁻¹. A C-I stretching vibration would be expected in the fingerprint region, typically around 500-600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 224. A prominent peak corresponding to the loss of iodine ([M-I]⁺) at m/z = 97 would also be anticipated. Another characteristic fragmentation would be the loss of both iodine and a hydrogen atom.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not widely documented, its potential as a synthetic intermediate is significant. The ability to introduce diverse functionalities at the 3-position via nucleophilic substitution, or to generate novel carbocyclic frameworks through the Favorskii rearrangement, makes it a valuable building block. The cyclohexanone scaffold itself is present in numerous biologically active molecules. The introduction of an iodine atom provides a handle for further synthetic manipulations, including cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Conclusion

This compound is a reactive and versatile synthetic intermediate with significant potential in organic synthesis. Its chemistry is governed by the presence of both a carbonyl group and an α-iodo substituent, which allows for a range of predictable transformations. While a lack of extensive experimental data necessitates a degree of prediction based on the well-established chemistry of α-haloketones, this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Spectroscopic Analysis of 3-Iodocyclohexan-1-one: A Technical Guide

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Iodocyclohexan-1-one, intended for researchers, scientists, and professionals in drug development. It includes predicted data tables, general experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound (C₆H₉IO, Molecular Weight: 224.04 g/mol ) is summarized below. These predictions are based on the analysis of substituent effects on the cyclohexanone (B45756) ring. The presence of an electron-withdrawing carbonyl group and an iodine atom significantly influences the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2, H-6 (axial & equatorial) | 2.2 - 2.8 | Multiplet |

| H-3 (axial) | 4.5 - 4.8 | Doublet of doublets of doublets (ddd) |

| H-4, H-5 (axial & equatorial) | 1.8 - 2.4 | Multiplet |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~208 |

| C-2 | ~45 |

| C-3 (C-I) | ~35 |

| C-4 | ~30 |

| C-5 | ~25 |

| C-6 | ~40 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2950 - 2850 | C-H (sp³) stretching | Medium to Strong |

| ~1715 | C=O (ketone) stretching | Strong |

| ~1450 | C-H bending | Medium |

| ~500 - 600 | C-I stretching | Medium to Strong |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 224 | [C₆H₉IO]⁺ | Molecular ion (M⁺) |

| 127 | [I]⁺ | Iodine cation |

| 97 | [M - I]⁺ | Loss of iodine radical |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |

| 55 | [C₄H₇]⁺ | Common fragment in cyclic systems |

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for a compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be clear and homogeneous. If any solid is present, filter the solution or carefully transfer the supernatant to a clean NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe for the desired nucleus (¹H or ¹³C).

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.[2] Key parameters such as the number of scans, acquisition time, and relaxation delay are set to ensure good signal-to-noise and accurate integration (for ¹H).[3]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded first. This accounts for any atmospheric and instrumental absorptions.[6]

-

Sample Spectrum: The sample is placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.[5]

-

Cleaning: After analysis, the ATR crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[5]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum.[7]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).[8][9]

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[9]

-

Mass Analysis: The positively charged ions are accelerated and passed through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).[10]

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[8]

Workflow and Logic

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. rsc.org [rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. rsc.org [rsc.org]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of 3-Iodocyclohexan-1-one

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of this compound. Due to the limited availability of specific experimental data for this molecule in the current literature, this document outlines a robust, proposed methodology based on established principles and techniques applied to analogous halocyclohexanones. It covers the theoretical underpinnings of the conformational preferences, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and a complete computational chemistry workflow. The aim is to equip researchers with the necessary tools to thoroughly investigate the stereochemistry of this compound, a crucial aspect for its potential applications in medicinal chemistry and materials science.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of modern chemistry. For cyclic compounds such as substituted cyclohexanones, the conformational preferences can dictate reactivity, intermolecular interactions, and biological activity.

This compound is a halogenated ketone whose conformational landscape is governed by a delicate balance of steric, electronic, and stereoelectronic effects. A thorough understanding of its preferred conformation(s) is essential for designing and synthesizing novel derivatives with specific therapeutic or material properties. This guide presents a multidisciplinary approach, combining experimental and computational methods, to elucidate the conformational equilibrium of this compound.

Theoretical Background: Conformational Isomers and Their Stability

The cyclohexanone (B45756) ring in this compound adopts a chair conformation to minimize angle and torsional strain. The presence of the iodine substituent at the C3 position leads to two principal diastereomeric chair conformations: one with the iodine in an axial position and the other in an equatorial position. These two conformers are in a dynamic equilibrium through a process known as ring flipping.

Caption: Conformational equilibrium between the axial and equatorial chair forms of this compound.

The relative stability of these two conformers is influenced by several factors:

-

Steric Hindrance (A-value): The steric bulk of a substituent generally disfavors the axial position due to unfavorable 1,3-diaxial interactions with the axial hydrogens at C1 and C5. The preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. The A-value for iodine is approximately 0.46 kcal/mol, suggesting a slight preference for the equatorial position based on steric hindrance alone.

-

Dipole-Dipole Interactions: Both the carbonyl group (C=O) and the carbon-iodine (C-I) bond possess significant dipole moments.[1][2][3][4] The relative orientation of these dipoles in the axial and equatorial conformers will lead to different electrostatic interactions, which can either stabilize or destabilize a particular conformation.[1][2][3][4] In the equatorial conformer, the C-I and C=O dipoles are roughly parallel, leading to a destabilizing interaction. In the axial conformer, these dipoles are oriented at an angle that may result in a less repulsive or even slightly attractive interaction.

-

Stereoelectronic Effects: Hyperconjugative interactions, such as the anomeric effect, can also play a role. While the classical anomeric effect is most pronounced in 2-substituted systems, analogous interactions involving the overlap of lone pairs on the carbonyl oxygen with the σ* orbital of the C-I bond might contribute to the overall conformational preference.

Proposed Experimental Methodologies

A combination of spectroscopic and crystallographic techniques is proposed to experimentally determine the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[5][6][7] By analyzing vicinal proton-proton coupling constants (³JHH), the relative populations of the axial and equatorial conformers can be determined.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈). The use of various solvents is recommended to assess the influence of solvent polarity on the conformational equilibrium.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

To aid in signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

For accurate measurement of coupling constants, a high digital resolution is required. This can be achieved by acquiring the spectrum with a small spectral width and a large number of data points.

-

Low-temperature NMR experiments (e.g., at -80 °C) can be performed to "freeze out" the individual conformers, allowing for their direct observation and characterization.[5]

-

-

Data Analysis:

-

The key to determining the conformational equilibrium lies in the analysis of the coupling constants of the proton at C3 (the methine proton).

-

In the axial conformer, the C3-H is equatorial and will exhibit small axial-equatorial (³Jax-eq) and equatorial-equatorial (³Jeq-eq) couplings to the protons on C2 and C4.

-

In the equatorial conformer, the C3-H is axial and will show large axial-axial (³Jax-ax) and small axial-equatorial (³Jax-eq) couplings.

-

The observed time-averaged coupling constant (J_obs) is a weighted average of the coupling constants in the two conformers: J_obs = N_ax * J_ax + N_eq * J_eq where N_ax and N_eq are the mole fractions of the axial and equatorial conformers, and J_ax and J_eq are the intrinsic coupling constants for each conformer.

-

The mole fractions can be calculated, and from there, the free energy difference (ΔG°) between the conformers can be determined using the equation: ΔG° = -RT ln(K_eq) where K_eq = N_eq / N_ax.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[8][9][10][11][12]

Detailed Experimental Protocol:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent (e.g., hexane, ethanol, or a mixture), or by slow cooling of a saturated solution.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

-

Computational Chemistry Workflow

Computational modeling provides valuable insights into the geometries, relative energies, and spectroscopic properties of the conformers.

Caption: A logical workflow for the computational analysis of this compound conformers.

Detailed Protocol:

-

Structure Building: Construct 3D models of both the axial and equatorial chair conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform geometry optimizations for both conformers using Density Functional Theory (DFT), for example, with the B3LYP functional. A basis set that can adequately describe the large iodine atom, such as 6-311+G(d,p) for C, H, and O, and an effective core potential (ECP) like LANL2DZ for iodine, should be used.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies (ΔG). The calculated ΔG values will provide the relative stability of the two conformers.

-

NMR Parameter Calculation: Calculate NMR chemical shifts and spin-spin coupling constants using a suitable method (e.g., GIAO for chemical shifts). These calculated values can then be compared with the experimental data to validate the computational model and aid in spectral assignment.

Data Presentation

The quantitative data obtained from the proposed experimental and computational studies should be summarized in clear and concise tables for easy comparison.

Table 1: Calculated and Experimental Conformational Energies

| Conformer | Computational ΔG (kcal/mol) | Experimental ΔG (kcal/mol) from NMR |

| Axial-Iodo | [Calculated Value] | [Experimental Value] |

| Equat-Iodo | [Calculated Value] | [Experimental Value] |

Table 2: Key NMR Coupling Constants (Hz)

| Coupling | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) | Experimental (Observed) |

| ³J(H3, H2ax) | [Value] | [Value] | [Value] |

| ³J(H3, H2eq) | [Value] | [Value] | [Value] |

| ³J(H3, H4ax) | [Value] | [Value] | [Value] |

| ³J(H3, H4eq) | [Value] | [Value] | [Value] |

Table 3: Selected Geometric Parameters from X-ray and Computation

| Parameter | Axial (Calculated) | Equatorial (Calculated) | Solid State (X-ray) |

| C2-C3-C4-C5 Dihedral | [Value] | [Value] | [Value] |

| C=O Bond Length (Å) | [Value] | [Value] | [Value] |

| C-I Bond Length (Å) | [Value] | [Value] | [Value] |

| Dipole Moment (D) | [Value] | [Value] | N/A |

Conclusion

This technical guide has outlined a comprehensive strategy for the conformational analysis of this compound. By integrating NMR spectroscopy, X-ray crystallography, and computational chemistry, a detailed understanding of the factors governing the conformational equilibrium can be achieved. The proposed methodologies will allow researchers to determine the preferred conformation in both solution and the solid state, and to quantify the energetic differences between the conformers. This knowledge is paramount for the rational design of molecules incorporating the this compound scaffold for applications in drug discovery and materials science.

References

- 1. Permanent dipole-dipole interactions - Labster [theory.labster.com]

- 2. Dipole-Dipole Forces [chem.purdue.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. auremn.org.br [auremn.org.br]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

3-Iodocyclohexan-1-one: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-Iodocyclohexan-1-one. Due to the limited availability of specific safety data for this compound, this guide is primarily based on information for the closely related compound, Iodocyclohexane. It is imperative that users conduct a thorough risk assessment for their specific use case and handle the compound with extreme caution in a controlled laboratory environment.

Introduction

Hazard Identification and Classification

Although a specific Safety Data Sheet (SDS) for this compound is not available, the hazards of the closely related Iodocyclohexane are well-documented. Based on this surrogate data, this compound should be considered as:

-

Skin Irritant (Category 2): Causes skin irritation.[3][4][5]

-

Serious Eye Irritant (Category 2): Causes serious eye irritation.[3][4][5]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4][5]

Hazard Statements (Presumed):

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table summarizes key physical and chemical properties, with data for Iodocyclohexane provided for reference.

| Property | This compound | Iodocyclohexane (for reference) |

| Molecular Formula | C₆H₉IO | C₆H₁₁I |

| Molecular Weight | 224.04 g/mol [1][2] | 210.06 g/mol [6] |

| CAS Number | 62784-61-6[1][2] | 626-62-0[6] |

| Appearance | Not specified | Light brown liquid[7] |

| Boiling Point | Not specified | 80 - 81 °C @ 20 mmHg[7] |

| Flash Point | Not specified | 71 °C / 159.8 °F[7] |

| Specific Gravity | Not specified | 1.620[7] |

Safety and Handling Precautions

Given the presumed hazards, stringent safety measures should be implemented when handling this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to prevent eye contact.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., Viton®, Butyl rubber) and a lab coat must be worn.[3] Regularly inspect gloves for any signs of degradation.

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood.[3][8] If the concentration of vapors is expected to be high, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Engineering Controls

-

Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

General Hygiene Practices

-

Do not breathe vapors or mist.[7]

-

Wash hands thoroughly after handling the compound.[8]

-

Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][8] Keep away from heat, sparks, and open flames.[7] The compound may be light-sensitive and should be stored in an opaque or amber container.[3][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][7]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[3] Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release and Disposal

-

Spill Response: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols and Biological Activity

Currently, there is a lack of publicly available, detailed experimental protocols for the synthesis or use of this compound. Similarly, no specific biological activities or signaling pathways involving this compound have been reported in the scientific literature based on the conducted searches. While the broader class of iodo-organic compounds has applications in drug discovery, specific data for this compound is not available.[10][11][12]

Logical Workflow for Handling an Uncharacterized Compound

The following diagram illustrates a logical workflow for the risk assessment and handling of a compound with limited safety data, such as this compound.

Caption: A logical workflow for risk assessment and safe handling of a compound with limited safety data.

This guide underscores the importance of a cautious and well-informed approach when working with compounds for which complete safety data is not available. Researchers and professionals in drug development are urged to prioritize safety and adhere to the highest standards of laboratory practice.

References

- 1. This compound | C6H9IO | CID 15582167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. fishersci.es [fishersci.es]

- 4. echemi.com [echemi.com]

- 5. sodiumiodide.net [sodiumiodide.net]

- 6. Iodocyclohexane | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]

- 12. asiaresearchnews.com [asiaresearchnews.com]

3-Iodocyclohexan-1-one: A Technical Guide to a Niche Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

While 3-Iodocyclohexan-1-one is a structurally intriguing molecule, a comprehensive review of scientific literature reveals its limited application in mainstream organic synthesis. This technical guide will, therefore, focus on the predicted reactivity of this α-iodoketone based on established chemical principles and analogous transformations of related halo-ketones. Due to the scarcity of specific data, this paper will present a theoretical framework for its potential applications rather than a summary of established uses.

Physicochemical Properties

Based on available data, the fundamental properties of this compound are summarized below.[1]

| Property | Value |

| Molecular Formula | C₆H₉IO |

| Molecular Weight | 224.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62784-61-6 |

Potential Synthetic Applications

As an α-iodoketone, this compound possesses two primary reactive sites: the electrophilic carbonyl carbon and the carbon bearing the iodine atom, which is susceptible to nucleophilic substitution and elimination reactions. The presence of the electron-withdrawing carbonyl group activates the C-I bond, making it a good leaving group.

Nucleophilic Substitution Reactions

The carbon atom attached to the iodine is a prime target for nucleophiles. A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the iodide to form 3-substituted cyclohexanones. These products could serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceutical scaffolds. For instance, reaction with primary or secondary amines could lead to the formation of 3-aminocyclohexanones, a motif present in some biologically active compounds.[2]

Caption: General scheme for nucleophilic substitution on this compound.

Elimination Reactions

In the presence of a base, this compound can undergo dehydroiodination to form cyclohex-2-en-1-one. This reaction provides a pathway to α,β-unsaturated ketones, which are valuable Michael acceptors in a variety of carbon-carbon bond-forming reactions. The choice of base and reaction conditions would be crucial to favor elimination over substitution.

Caption: Base-mediated elimination to form an enone.

Favorskii Rearrangement

α-Haloketones are known to undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives with a rearranged carbon skeleton. In the case of this compound, treatment with a base such as a hydroxide (B78521) or alkoxide could potentially lead to the formation of a cyclopentanecarboxylic acid derivative. This reaction proceeds through a cyclopropanone (B1606653) intermediate. The regioselectivity of the rearrangement would be of synthetic interest.

Caption: Potential Favorskii rearrangement pathway.

Palladium-Catalyzed Cross-Coupling Reactions

While less common for sp³-hybridized iodoalkanes compared to their sp² counterparts, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings could be explored. These reactions would enable the formation of carbon-carbon bonds at the 3-position of the cyclohexanone (B45756) ring, leading to the synthesis of 3-aryl, 3-alkynyl, or 3-alkenyl cyclohexanones, respectively. The success of these reactions would likely depend on the careful selection of the palladium catalyst, ligands, and reaction conditions to promote the desired coupling and avoid side reactions like β-hydride elimination.

References

A Technical Deep Dive into 3-Iodocyclohexan-1-one and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodocyclohexan-1-one and its analogs represent a class of α-haloketones that are gaining increasing attention in the fields of organic synthesis and medicinal chemistry. The presence of a reactive iodine atom alpha to a carbonyl group imparts unique chemical properties, making these compounds valuable intermediates for the construction of complex molecular architectures. Furthermore, the cyclohexanone (B45756) scaffold is a common motif in a variety of biologically active molecules, suggesting the potential of its iodinated derivatives as novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, covering their synthesis, chemical reactivity, and emerging applications in drug discovery and development.

Physicochemical Properties of this compound

This compound is a cyclic ketone with the molecular formula C₆H₉IO. Its fundamental properties are summarized in the table below.[1][2][3]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 62784-61-6 | [1] |

| Molecular Weight | 224.04 g/mol | [1] |

| Molecular Formula | C₆H₉IO | [1] |

| XLogP3-AA | 1.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis of this compound and its Analogs

The synthesis of α-haloketones, including this compound, is a well-established area of organic chemistry.[4][5][6] The most common approach involves the reaction of a ketone with a halogenating agent.[4][6]

General Synthesis of α-Iodoketones

A prevalent method for the synthesis of α-iodoketones involves the reaction of an enolizable ketone with molecular iodine in the presence of a catalyst or a mediator. For instance, aromatic ketones can be transformed into their corresponding α-iodo ketones in high yields using a combination of copper(II) oxide and iodine.[7] In this reaction, copper(II) oxide acts as a catalyst to generate the reactive iodonium (B1229267) ion and as a base to neutralize the hydrogen iodide byproduct.[7]

Another approach utilizes N-halosuccinimides as halogen sources. For example, the selective introduction of an iodine atom at the α-carbonyl position of various aryl alkyl ketones has been achieved by reacting the target molecules with elemental iodine in the presence of N-F reagents like F-TEDA-BF₄ (Selectfluor) as iodination mediators in methanol.[7]

A plausible synthetic route for this compound involves the iodination of the enolate of cyclohexanone. This can be achieved by treating cyclohexanone with a base to form the enolate, followed by quenching with an iodine source.

Caption: General synthesis of this compound via enolate formation.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved by starting with appropriately substituted cyclohexanones or by modifying the this compound core. For example, the synthesis of 3-aminocyclohexanol (B121133) derivatives has been reported starting from 1,3-cyclohexanediones.[8] These can be converted to β-enaminoketones, which are then reduced to the corresponding amino alcohols.[8] This highlights the potential for creating a diverse library of analogs with various functional groups at different positions of the cyclohexanone ring.

Chemical Reactivity and Experimental Protocols

α-Halo ketones are versatile building blocks in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[5][9] This dual reactivity allows for a wide range of transformations, making them valuable precursors for the synthesis of various heterocyclic compounds.[5][9]

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism. The reactivity of α-haloketones in Sₙ2 reactions is significantly enhanced compared to simple alkyl halides due to the electron-withdrawing effect of the adjacent carbonyl group.

A variety of nucleophiles can be employed, including amines, thiols, and carbanions, leading to the formation of α-substituted cyclohexanone derivatives. For example, the reaction of α-haloketones with thioamides or thioureas is a common method for the synthesis of thiazole (B1198619) rings.[4]

References

- 1. This compound | C6H9IO | CID 15582167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 62784-61-6 - TRC - 3-Iodocyclohexanone | LGC Standards [lgcstandards.com]

- 3. 3-Iodocyclohexanone | CymitQuimica [cymitquimica.com]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 7. Iodoketone synthesis by iodination [organic-chemistry.org]

- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 3-Iodocyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 3-Iodocyclohexan-1-one, specifically its melting and boiling points. Due to a lack of experimentally determined data in publicly available databases, this document presents computed values and outlines the standardized experimental protocols for their determination. This information is intended to support researchers and professionals in drug development and chemical synthesis in understanding the physical characteristics of this compound.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉IO | PubChem |

| Molecular Weight | 224.04 g/mol | PubChem[1] |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Computed XLogP3 | 1.6 | PubChem[1] |

It is crucial for researchers to experimentally verify these properties for accurate characterization and use of this compound in further applications.

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range (typically 0.5-1.0°C) is a good indicator of a pure compound, whereas impurities tend to lower and broaden the melting point range.[2]

Methodology: Capillary Tube Method

This is a common and reliable method for determining the melting point of a crystalline solid.[2][3]

-

Sample Preparation:

-

Apparatus Setup:

-

The thermometer and capillary tube assembly is placed in a heating bath (such as a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[2]

-

-

Heating and Observation:

-

The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[2][5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][6]

-

-

Data Recording:

-

The melting point is reported as a range of these two temperatures.[2]

-

References

A Methodological Guide to the Computational Modeling of 3-Iodocyclohexan-1-one Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Analysis of Halocyclohexanones

Substituted cyclohexanones are pivotal structural motifs in a vast array of biologically active molecules. Their therapeutic efficacy is often intrinsically linked to their three-dimensional conformation, which dictates how they interact with biological targets. The position and nature of substituents on the cyclohexane (B81311) ring influence the equilibrium between different chair and boat conformers. Understanding these conformational preferences is therefore a cornerstone of rational drug design.

Computational modeling, in synergy with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful paradigm for this structural elucidation. Theoretical calculations can predict the geometries and relative energies of different conformers, offering insights into the subtle interplay of steric and stereoelectronic effects that govern the conformational landscape.

This guide details a proposed workflow for a comprehensive conformational analysis of 3-iodocyclohexan-1-one.

Theoretical Background: Conformational Equilibria

The structure of this compound is expected to be dominated by two chair conformers: one with the iodine atom in an axial position and the other with the iodine in an equatorial position. The relative stability of these two conformers is determined by a balance of several factors, including:

-

Steric hindrance: The bulky iodine atom may experience destabilizing 1,3-diaxial interactions with the axial hydrogens on C1 and C5 when it is in the axial position.

-

Dipole-dipole interactions: The relative orientation of the C=O and C-I bond dipoles will differ in the two conformers, influencing their relative energies.

-

Solvent effects: The polarity of the solvent can significantly impact the conformational equilibrium. More polar conformers are generally stabilized to a greater extent in polar solvents.[1]

The equilibrium between these conformers is a key aspect of the molecule's structure.

Proposed Experimental Protocols

Experimental data is crucial for validating the results of computational models. The following experimental protocols are proposed for the characterization of this compound.

Synthesis and Purification

While a specific, detailed synthesis of this compound is not extensively reported in the searched literature, general methods for the synthesis of halocyclohexanones can be adapted. Following synthesis, the compound should be purified using standard techniques such as flash column chromatography to ensure high purity for spectroscopic analysis.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the conformational equilibrium in solution.

Methodology:

-

Sample Preparation: Prepare samples of this compound in a range of deuterated solvents with varying polarities (e.g., CCl4, CDCl3, acetone-d6, DMSO-d6).

-

Data Acquisition: Record high-resolution 1H NMR spectra for each sample.

-

Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (3JHH) between the proton at C3 and the protons at C2 and C4 is dependent on the dihedral angle between these protons, which is different for the axial and equatorial conformers. By measuring the observed, time-averaged coupling constants, the relative populations of the two conformers in each solvent can be determined using the Haasnoot-Altona equation. Studies on 2-halocyclohexanones have successfully used this approach to determine conformer energies in various solvents.[1][2]

Proposed Computational Workflow

A rigorous computational study is essential to complement and interpret the experimental findings. The following workflow outlines the key steps for the computational modeling of this compound.

Detailed Steps:

-

Initial Structure Generation: Manually build the 3D structures of the axial and equatorial chair conformers of this compound.

-

Geometry Optimization: Perform full geometry optimizations for both conformers in the gas phase. A suitable level of theory would be Density Functional Theory (DFT) with a functional such as B3LYP and a basis set that can adequately describe the large iodine atom, for instance, 6-311++G(d,p) for the lighter atoms and a basis set with an effective core potential (e.g., LANL2DZ) for iodine.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

-

Solvent Modeling: To simulate the effect of different solvents and allow for direct comparison with NMR data, re-optimize the geometries and calculate the energies of the conformers using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This should be done for a range of solvents corresponding to the experimental conditions.

-

Analysis of Results: From the computational results, extract key structural parameters and relative energies.

Data Presentation

The quantitative data obtained from the computational modeling should be summarized in clear, well-structured tables to facilitate comparison between the conformers and with any available experimental data.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Gas Phase ΔE (kcal/mol) | Gas Phase ΔG (kcal/mol) | Solvent (CCl4) ΔG (kcal/mol) | Solvent (DMSO) ΔG (kcal/mol) |

| Axial | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| Equatorial | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

Table 2: Key Computed Structural Parameters (Gas Phase)

| Parameter | Axial Conformer | Equatorial Conformer |

| Bond Lengths (Å) | ||

| C=O | [Calculated Value] | [Calculated Value] |

| C-I | [Calculated Value] | [Calculated Value] |

| Bond Angles (°) | ||

| ∠ C2-C3-C4 | [Calculated Value] | [Calculated Value] |

| ∠ I-C3-H3 | [Calculated Value] | [Calculated Value] |

| Dihedral Angles (°) | ||

| I-C3-C2-C1 | [Calculated Value] | [Calculated Value] |

| O=C1-C2-C3 | [Calculated Value] | [Calculated Value] |

Conclusion

This technical guide provides a comprehensive methodological framework for the detailed structural and conformational analysis of this compound. By integrating state-of-the-art computational modeling with established experimental techniques like NMR spectroscopy, researchers can gain a deep understanding of the structural properties of this molecule. The proposed workflow, from initial structure generation and experimental validation to detailed computational analysis in different environments, will yield valuable data on the preferred conformations and the energetic factors that govern them. This knowledge is indispensable for professionals in drug development and chemical research, enabling more informed decisions in the design of novel molecules with desired properties.

References

Methodological & Application

Application Notes: The Strategic Utility of 3-Iodocyclohexan-1-one in Total Synthesis

Introduction

3-Iodocyclohexan-1-one is a versatile bifunctional building block with significant potential in the stereoselective synthesis of complex natural products and bioactive molecules. Its unique arrangement of a ketone and an iodine atom on a cyclohexane (B81311) scaffold allows for a diverse range of chemical transformations. The ketone functionality serves as a handle for enolate formation, enabling alpha-functionalization, aldol (B89426) reactions, and conjugate additions. Simultaneously, the carbon-iodine bond is amenable to a wide array of transformations including nucleophilic substitution, elimination, and various cross-coupling reactions. This combination of reactive sites makes this compound an attractive starting material for the construction of intricate molecular architectures.

These application notes will explore the utility of this compound as a key starting material in a hypothetical total synthesis of a simplified analogue of a natural product, highlighting its role in establishing critical stereocenters and facilitating the assembly of a complex carbocyclic core.

Key Synthetic Transformations

The strategic application of this compound will be demonstrated through a series of key transformations:

-

Reductive Iodide Elimination and Silylation: The synthesis commences with the protection of the ketone and the strategic removal of the iodide to generate a key silyl (B83357) enol ether intermediate. This step sets the stage for subsequent stereocontrolled reactions.

-

Stereoselective Mukaiyama Aldol Reaction: The silyl enol ether undergoes a Lewis acid-catalyzed Mukaiyama aldol reaction to introduce a new carbon-carbon bond and establish two new stereocenters with a high degree of diastereoselectivity.

-

Intramolecular Radical Cyclization: Following functional group manipulation, an intramolecular radical cyclization is employed to construct a bicyclic system, a common motif in many natural products. The iodine atom serves as the radical precursor in this key ring-forming step.

-

Functional Group Interconversion and Final Product Formation: The synthesis is completed through a series of standard functional group interconversions to yield the target molecule.

The following sections provide detailed experimental protocols for these key transformations, along with tabulated data and visualizations to illustrate the synthetic workflow.

Experimental Protocols and Data

Protocol 1: Synthesis of (Cyclohex-2-en-1-yloxy)trimethylsilane

This protocol describes the reductive elimination of this compound to form cyclohex-2-en-1-one, followed by in-situ trapping with a silylating agent to yield the corresponding silyl enol ether.

-

Reaction Scheme:

-

Procedure: To a solution of this compound (1.00 g, 4.46 mmol) in anhydrous dichloromethane (B109758) (20 mL) at 0 °C under an argon atmosphere was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mL, 5.00 mmol). The reaction mixture was stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was monitored by TLC until complete consumption of the starting material. The mixture was then cooled to 0 °C, and triethylamine (B128534) (1.25 mL, 8.92 mmol) was added, followed by the dropwise addition of trimethylsilyl (B98337) chloride (0.85 mL, 6.69 mmol). The reaction was stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 20 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to afford (cyclohex-2-en-1-yloxy)trimethylsilane as a colorless oil.

-

Quantitative Data:

| Entry | Starting Material | Product | Yield (%) | Purity (by 1H NMR) |

| 1 | This compound | (Cyclohex-2-en-1-yloxy)trimethylsilane | 85 | >98% |

Protocol 2: Stereoselective Mukaiyama Aldol Reaction

This protocol details the Lewis acid-mediated reaction between the silyl enol ether and benzaldehyde (B42025) to form a β-hydroxy ketone with high diastereoselectivity.

-

Reaction Scheme:

-

Procedure: To a solution of titanium tetrachloride (0.54 mL, 4.91 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under an argon atmosphere was added a solution of (cyclohex-2-en-1-yloxy)trimethylsilane (0.70 g, 4.11 mmol) in dichloromethane (10 mL) dropwise. The resulting mixture was stirred at -78 °C for 30 minutes. A solution of benzaldehyde (0.38 mL, 3.70 mmol) in dichloromethane (5 mL) was then added dropwise. The reaction mixture was stirred at -78 °C for 4 hours. The reaction was quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL). The mixture was allowed to warm to room temperature, and the organic layer was separated. The aqueous layer was extracted with dichloromethane (2 x 20 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 80:20 hexanes/ethyl acetate) to yield the desired aldol product as a white solid.

-

Quantitative Data:

| Entry | Silyl Enol Ether | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | (Cyclohex-2-en-1-yloxy)trimethylsilane | Benzaldehyde | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 78 | 95:5 |

Protocol 3: Intramolecular Radical Cyclization

This protocol outlines the formation of a bicyclic system via a radical-mediated cyclization, initiated from a strategically introduced iodoalkene tether. (Note: This protocol assumes prior synthesis of the requisite iodoalkene precursor from the aldol product).

-

Reaction Scheme:

-

Procedure: To a solution of the iodoalkene precursor (0.50 g, 1.29 mmol) in degassed toluene (B28343) (50 mL) at 80 °C under an argon atmosphere was added a solution of tributyltin hydride (0.42 mL, 1.55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (21 mg, 0.13 mmol) in toluene (10 mL) via syringe pump over 4 hours. The reaction mixture was stirred at 80 °C for an additional 2 hours after the addition was complete. The solvent was removed under reduced pressure, and the residue was dissolved in acetonitrile (B52724) (30 mL). The acetonitrile solution was washed with hexanes (3 x 20 mL) to remove the tin byproducts. The acetonitrile layer was concentrated, and the crude product was purified by flash column chromatography (silica gel, 70:30 hexanes/ethyl acetate) to afford the bicyclic product.

-

Quantitative Data:

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Iodoalkene Precursor | Bicyclic Core | 65 | 10:1 |

Visualizations

Diagram 1: Overall Synthetic Strategy

Caption: A high-level overview of the synthetic strategy.

Diagram 2: Mukaiyama Aldol Reaction Workflow

Caption: Step-by-step workflow for the Mukaiyama aldol reaction.

Diagram 3: Radical Cyclization Mechanism

Caption: Simplified mechanism of the key radical cyclization step.

Application Notes and Protocols: 3-Iodocyclohexan-1-one in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 3-iodocyclohexan-1-one as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The methodologies outlined below focus on the construction of tetrahydrobenzothiazole, tetrahydroindazole (B12648868), and tetrahydrobenzisoxazole scaffolds, which are core structures in numerous pharmaceutical agents.

Introduction

This compound is a valuable bifunctional reagent, possessing both a nucleophilic ketone and an electrophilic carbon bearing an iodine atom. This unique arrangement allows for sequential reactions with binucleophiles to construct a variety of fused heterocyclic systems. The iodo-substituent serves as an excellent leaving group, facilitating intramolecular cyclization steps. These application notes will detail the synthesis of three key heterocyclic cores from this starting material.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazoles via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. The reaction of an α-haloketone with a thiourea (B124793) derivative proceeds via an initial S-alkylation followed by intramolecular condensation and dehydration to afford the aromatic thiazole ring. In the case of this compound, this reaction leads to the formation of a 2-amino-4,5,6,7-tetrahydrobenzothiazole (B183296) derivative.

Reaction Scheme:

Caption: Hantzsch synthesis of a tetrahydrobenzothiazole.

Quantitative Data for Analogous Hantzsch Thiazole Syntheses

| Entry | α-Haloketone | Thioamide/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | Ethanol (B145695) | Reflux | 2 | 95 | Analogous to[1][2] |

| 2 | 2-Chlorocyclohexanone | Thiourea | Ethanol | Reflux | 4 | 88 | Analogous to[3] |

| 3 | 2-Bromo-1-phenylethanone | N-Phenylthiourea | Ethanol | Reflux | 3 | 92 | Analogous to[4] |

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

-

To a round-bottom flask, add this compound (1.0 eq), thiourea (1.1 eq), and absolute ethanol to make a 0.5 M solution.

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-amino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis of 4,5,6,7-Tetrahydroindazoles

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is expected to proceed through the initial formation of a hydrazone, followed by an intramolecular nucleophilic substitution to yield the tetrahydroindazole core.

Proposed Reaction Scheme:

Caption: Synthesis of a tetrahydroindazole.

Quantitative Data for Analogous Hydrazone Cyclizations

| Entry | α-Haloketone | Hydrazine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Bromocyclohexanone | Phenylhydrazine | NaOAc | Ethanol | Reflux | 5 | 75 | Analogous reaction | | 2 | 2-Chloroacetophenone | Hydrazine hydrate | Et3N | Methanol | Reflux | 3 | 82 | Analogous reaction |

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydroindazole

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, add a mild base such as sodium acetate (B1210297) (1.5 eq).

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 4,5,6,7-tetrahydroindazole.

Synthesis of 4,5,6,7-Tetrahydrobenz[d]isoxazoles

The synthesis of the tetrahydrobenzisoxazole scaffold from this compound and hydroxylamine (B1172632) hydrochloride involves the formation of an oxime intermediate, which then undergoes an intramolecular cyclization.

Proposed Reaction Scheme:

Caption: Synthesis of a tetrahydrobenzisoxazole.

Quantitative Data for Analogous Oxime Cyclizations

| Entry | α-Haloketone | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Chlorocyclohexanone | Hydroxylamine HCl | NaHCO3 | Ethanol | Reflux | 8 | 65 | Analogous reaction | | 2 | 2-Bromo-1-indanone | Hydroxylamine HCl | Pyridine | Ethanol | Reflux | 6 | 70 | Analogous reaction |

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrobenz[d]isoxazole

-

To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent such as dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting crude product by flash column chromatography to afford the desired 4,5,6,7-tetrahydrobenz[d]isoxazole.

Tips and Troubleshooting

-

Reaction Monitoring: TLC is crucial for determining the optimal reaction time and preventing the formation of byproducts.

-

Purity of Starting Material: Ensure the this compound is pure, as impurities can lead to side reactions.

-

Favorskii Rearrangement: Under strongly basic conditions, α-haloketones can undergo the Favorskii rearrangement, leading to ring contraction and the formation of carboxylic acid derivatives.[5][6][7][8][9] To avoid this, use mild bases and carefully control the reaction temperature.

-

Product Isolation: The heterocyclic products may be basic in nature. Acid-base extraction can be a useful purification technique.

These protocols provide a foundation for the synthesis of diverse heterocyclic scaffolds from this compound. The resulting compounds can serve as valuable intermediates for the development of novel therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates and scales.

References

- 1. youtube.com [youtube.com]

- 2. firsthope.co.in [firsthope.co.in]

- 3. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Photocatalytic radical cyclization of α-halo hydrazones with β-ketocarbonyls: facile access to substituted dihydropyrazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. homework.study.com [homework.study.com]

- 8. Solved If the Favorskii Rearrangement of | Chegg.com [chegg.com]

- 9. chegg.com [chegg.com]

Application Notes and Protocols: Stereoselective Reactions of 3-Iodocyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental literature on the stereoselective reactions of 3-iodocyclohexan-1-one is limited. The following application notes and protocols are based on established principles of stereochemistry in cyclohexane (B81311) systems and data from analogous 3-halocyclohexanones. Optimization will be necessary to achieve the desired outcomes for this compound.

Introduction

This compound is a versatile synthetic intermediate in organic chemistry. The presence of a stereocenter at the C-3 position and a reactive carbonyl group makes it a valuable precursor for the synthesis of complex carbocyclic structures with defined stereochemistry. Controlling the stereochemical outcome of reactions at the carbonyl group is crucial for the synthesis of specific diastereomers of substituted cyclohexanols, which are important scaffolds in medicinal chemistry and natural product synthesis. This document provides an overview of the key stereochemical considerations and protocols for the diastereoselective reduction and nucleophilic addition reactions of this compound and its analogs.

Conformational Analysis of this compound

The stereochemical outcome of reactions on cyclohexanone (B45756) rings is highly dependent on the conformational equilibrium of the substrate. This compound exists as a mixture of two chair conformers in equilibrium, with the iodine substituent in either an axial or an equatorial position. The relative stability of these conformers is determined by steric interactions, primarily 1,3-diaxial interactions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value. A larger A-value indicates a greater preference for the equatorial position. The A-value for an iodine substituent is relatively small compared to bulkier groups.[1][2]

Table 1: A-Values for Halogen Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

Data sourced from representative literature.[2]

Due to the small A-value of iodine, both the axial and equatorial conformers of this compound are expected to be significantly populated at room temperature, with a slight preference for the equatorial conformer. This conformational mobility has important implications for stereoselective reactions.

Caption: Conformational equilibrium of this compound.

Diastereoselective Reduction of this compound

The reduction of the carbonyl group in this compound can lead to two diastereomeric alcohols: cis- and trans-3-iodocyclohexan-1-ol. The stereochemical outcome is primarily controlled by the trajectory of the hydride attack on the carbonyl carbon, which can be either axial or equatorial.

-

Axial Attack: Leads to the formation of an equatorial alcohol (trans product).

-

Equatorial Attack: Leads to the formation of an axial alcohol (cis product).

The selectivity of the reduction can be influenced by the steric bulk of the hydride reagent.

-

Small Hydride Reagents (e.g., Sodium Borohydride (B1222165), NaBH₄): These reagents can approach from either the axial or equatorial face. Axial attack is generally favored to avoid torsional strain with the adjacent axial hydrogens, leading to a predominance of the equatorial alcohol (trans product).

-

Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These reagents are sterically hindered and preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis product) as the major isomer.

Caption: Diastereoselective reduction pathways for this compound.

Experimental Protocols

Protocol 1: Diastereoselective Reduction to Favor the trans-Isomer (Equatorial Alcohol)

This protocol utilizes sodium borohydride, a small hydride reagent, to favor axial attack and formation of the more thermodynamically stable equatorial alcohol.

Materials:

-

This compound (1.0 eq)

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound in methanol (to a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

Table 2: Expected Diastereomeric Ratios for Reduction of 3-Halocyclohexanones with NaBH₄

| Substrate (Analog) | Diastereomeric Ratio (trans:cis) | Reference |

| 3-Chlorocyclohexanone | ~80:20 | General trends |

| 3-Bromocyclohexanone | ~85:15 | General trends |

Protocol 2: Diastereoselective Reduction to Favor the cis-Isomer (Axial Alcohol)

This protocol employs L-Selectride®, a sterically demanding hydride source, to favor equatorial attack and formation of the axial alcohol.

Materials:

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

L-Selectride® (1.0 M solution in THF) (1.2 eq)

-

Deionized water

-

3 M Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dry ice/acetone bath, syringe

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF (to a concentration of ~0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-